11,15-Dimethylnonacosane

GC-MS Kovats Index Cuticular Hydrocarbon

11,15-Dimethylnonacosane (CAS 65820-62-4) is a long-chain, internally branched dimethylalkane (C31H64; MW 436.8 g/mol) that occurs as a component of the cuticular hydrocarbon (CHC) profile in numerous insect species. As a semiochemical, its precise methyl-branching pattern at carbons 11 and 15 confers a unique gas chromatographic retention signature and species-specific biological context that distinguishes it from other dimethylnonacosane isomers, including 3,11-, 9,13-, 9,15-, and 5,17-dimethylnonacosane.

Molecular Formula C31H64
Molecular Weight 436.8 g/mol
CAS No. 65820-62-4
Cat. No. B15441737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,15-Dimethylnonacosane
CAS65820-62-4
Molecular FormulaC31H64
Molecular Weight436.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC
InChIInChI=1S/C31H64/c1-5-7-9-11-13-15-16-17-18-20-22-24-27-31(4)29-25-28-30(3)26-23-21-19-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3
InChIKeyIYVAWSBBFOUAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,15-Dimethylnonacosane (CAS 65820-62-4): A Species-Diagnostic Cuticular Hydrocarbon for Semiochemical Research and Pest Management Applications


11,15-Dimethylnonacosane (CAS 65820-62-4) is a long-chain, internally branched dimethylalkane (C31H64; MW 436.8 g/mol) that occurs as a component of the cuticular hydrocarbon (CHC) profile in numerous insect species [1]. As a semiochemical, its precise methyl-branching pattern at carbons 11 and 15 confers a unique gas chromatographic retention signature and species-specific biological context that distinguishes it from other dimethylnonacosane isomers, including 3,11-, 9,13-, 9,15-, and 5,17-dimethylnonacosane [2][3]. This compound is not commercially interchangeable with generic 'dimethylnonacosane' mixtures, as its functional identity is defined by both its retention index and its role as a specific chemical marker in insect taxonomy, behavior, and pheromone biochemistry [4].

Why Generic 'Dimethylnonacosane' Substitution Fails: The Critical Importance of Methyl Branch Position and Chromatographic Discrimination in 11,15-Dimethylnonacosane (CAS 65820-62-4)


In scientific and industrial procurement, the term 'dimethylnonacosane' encompasses numerous isomeric compounds (e.g., 3,11-, 9,13-, 5,17-dimethylnonacosane) that share the same molecular formula (C31H64) and mass, but differ critically in the position of methyl branches along the 29-carbon backbone [1]. This positional variation directly impacts gas chromatographic retention time (Kovats Index) and biological activity. For example, 11,15-dimethylnonacosane exhibits a Kovats Index of 2964 on DB-1/BP-1 columns, whereas 9,15-dimethylnonacosane elutes at 2971 and 3,11-dimethylnonacosane has a distinctly different retention profile [2][3]. In insect chemical ecology, 3,11-dimethylnonacosane serves as a direct biosynthetic precursor to the female contact sex pheromone (3,11-dimethylnonacosan-2-one) in the German cockroach (Blattella germanica), while 5,17-dimethylnonacosane is a key male-attractant pheromone in the cerambycid beetle Callidiellum rufipenne [4][5]. 11,15-Dimethylnonacosane itself co-occurs with 3-methylnonacosane as a major adult-specific CHC peak in the cigarette beetle (Lasioderma serricorne), a profile not replicated by other dimethylnonacosane isomers [6]. Therefore, substituting 11,15-dimethylnonacosane with an unspecified 'dimethylnonacosane' isomer mixture will yield erroneous GC-MS identification, irreproducible bioassay results, and invalid taxonomic marker data.

11,15-Dimethylnonacosane (CAS 65820-62-4): Quantitative Comparative Evidence for Chromatographic Discrimination, Species-Specific Abundance, and Isomer Selectivity


Chromatographic Discrimination: 11,15-Dimethylnonacosane (KI 2964) vs. 9,15-Dimethylnonacosane (KI 2971) on Non-Polar GC Columns

11,15-Dimethylnonacosane is chromatographically distinct from the closely related isomer 9,15-dimethylnonacosane, allowing for unambiguous identification in complex cuticular hydrocarbon (CHC) extracts. Using a non-polar capillary GC column (DB-1 equivalent), 11,15-dimethylnonacosane exhibits a Kovats Index (KI) of 2964, whereas 9,15-dimethylnonacosane exhibits a KI of 2971 under identical conditions [1][2]. This 7-unit difference in retention index is sufficient for baseline separation and reliable peak assignment in entomological and chemotaxonomic studies [3].

GC-MS Kovats Index Cuticular Hydrocarbon

Chromatographic Discrimination: 11,15-Dimethylnonacosane (KI 2964) vs. 3-Methylnonacosane (KI 2977) and 11/13-Methylnonacosane (KI 2937)

In cuticular hydrocarbon profiling of the cigarette beetle (Lasioderma serricorne) and other insects, 11,15-dimethylnonacosane co-elutes or is closely adjacent to other methyl-branched nonacosanes, but remains distinguishable by its specific Kovats Index. 11,15-Dimethylnonacosane has a KI of 2964, compared to 3-methylnonacosane at 2977 and the mixed peak of 11- and 13-methylnonacosane at 2937 [1][2]. This chromatographic positioning is essential for accurate quantification of adult-specific CHC profiles.

GC-MS Kovats Index Taxonomic Marker

Species-Specific Abundance: 11,15-Dimethylnonacosane as a Major Adult Hydrocarbon in Lasioderma serricorne vs. Other Dimethylnonacosane Isomers

In the cigarette beetle (Lasioderma serricorne), 11,15-dimethylnonacosane is a major component of the adult cuticular hydrocarbon profile, co-occurring with 3-methylnonacosane in a combined peak that accounts for approximately 36% of the total adult hydrocarbon fraction [1][2]. This contrasts sharply with the larval stage, where this compound is absent, and n-alkanes dominate (84% of hydrocarbons). In comparison, other dimethylnonacosane isomers such as 3,11-dimethylnonacosane are not detected in this species, highlighting the specific biological accumulation and functional role of the 11,15-isomer in adult insect physiology.

Cuticular Hydrocarbon Insect Biochemistry Chemical Ecology

Functional Differentiation: 11,15-Dimethylnonacosane as a Cuticular Component vs. 3,11-Dimethylnonacosane as a Pheromone Precursor

The biological role of dimethylnonacosane isomers is strictly position-dependent. 3,11-Dimethylnonacosane serves as the immediate hydrocarbon precursor to the female contact sex pheromone (3,11-dimethylnonacosan-2-one) in the German cockroach (Blattella germanica) [1]. In contrast, 11,15-dimethylnonacosane functions as a cuticular hydrocarbon component in species like Lasioderma serricorne and Curculio caryae, with no evidence of conversion to a sex pheromone [2][3]. This functional dichotomy is absolute: a 3,11-isomer cannot substitute for an 11,15-isomer in behavioral assays or biosynthetic studies.

Pheromone Biosynthesis Chemical Communication Blattella germanica

11,15-Dimethylnonacosane (CAS 65820-62-4): High-Impact Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Forensic Entomology and Post-Mortem Interval Estimation: Age-Grading of Blow Fly Puparial Cases via Cuticular Hydrocarbon Profiling

11,15-Dimethylnonacosane is a validated component of the cuticular hydrocarbon profile of Calliphora vicina (blow fly) puparial cases, with a documented Kovats Index of 2964 [1]. Forensic entomology laboratories require pure 11,15-dimethylnonacosane as a GC-MS reference standard to accurately identify and quantify this compound in puparial case extracts. The ability to distinguish 11,15-dimethylnonacosane from 9,15-dimethylnonacosane (KI 2971) and other isomers is essential for constructing reliable chemometric models used to estimate the age of puparia and, consequently, the minimum post-mortem interval (PMImin) in death investigations [2].

Stored-Product Pest Management: Chemotaxonomic Discrimination and Monitoring of the Cigarette Beetle (Lasioderma serricorne)

In the cigarette beetle (Lasioderma serricorne), a major pest of stored tobacco and food products, 11,15-dimethylnonacosane constitutes a significant portion (approx. 36% in a combined peak) of the adult-specific cuticular hydrocarbon profile [3]. Industrial pest control researchers and food safety laboratories utilize this compound as a chemotaxonomic marker to differentiate L. serricorne from other stored-product beetles and to assess population age structure. The absence of this compound in larval stages and its specificity relative to other dimethylnonacosane isomers (which are not detected in this species) makes it a critical target for developing species-specific monitoring lures or for verifying the efficacy of insect growth regulators (IGRs) that disrupt adult cuticle formation [4].

Insect Chemical Ecology and Semiochemical Discovery: Differentiating Cuticular Hydrocarbons from Active Pheromone Precursors

For chemical ecologists studying the German cockroach (Blattella germanica) or other insects, the use of 11,15-dimethylnonacosane as a control or comparator compound is essential. Unlike 3,11-dimethylnonacosane, which is the direct hydrocarbon precursor to the female sex pheromone 3,11-dimethylnonacosan-2-one, 11,15-dimethylnonacosane lacks this biosynthetic relationship and does not elicit courtship behavior [5]. Laboratories engaged in pheromone identification must source the correct 11,15-isomer to serve as a negative control in bioassays, ensuring that observed behavioral responses are attributable to the correct pheromone components and not to generic cuticular hydrocarbon contamination [6].

Biodiversity and Conservation Biology: Non-Destructive Species Identification of Bark Beetles and Weevils

11,15-Dimethylnonacosane is a component of the cuticular hydrocarbon blend in several ecologically and economically significant beetles, including the pecan weevil (Curculio caryae) and various bark beetles [7]. In biodiversity surveys and invasive species monitoring programs, researchers use non-destructive CHC extraction followed by GC-MS analysis to identify cryptic species or track population movements. The unique chromatographic signature of 11,15-dimethylnonacosane (KI 2964) contributes to the multivariate 'chemical fingerprint' that distinguishes species. Procuring this compound as an authentic standard is necessary for calibrating retention time libraries and validating the identity of peaks in complex environmental samples, thereby supporting accurate species diagnosis and conservation management decisions [8].

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